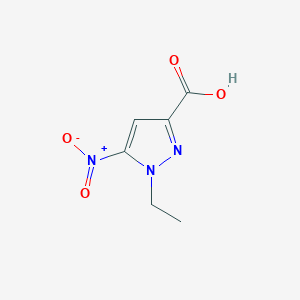

1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound. Its molecular formula is C6H7N3O4 . It’s similar to “1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid” which has a molecular weight of 171.11 .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Aplicaciones Científicas De Investigación

Antiglaucoma Activity

Pyrazole carboxylic acid derivatives, synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for antiglaucoma activity. These derivatives are more potent inhibitors than the parent compounds and standard treatments, indicating potential for new antiglaucoma medications (Kasımoğulları et al., 2010).

Electrochemiluminescence

Transition metal complexes with pyrazolecarboxylic acid ligands have shown highly intense electrochemiluminescence (ECL) properties in solution, making them promising for applications in ECL-based sensing and imaging technologies (Feng et al., 2016).

Synthesis of N-fused Heterocycles

A novel synthetic route utilizing pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid has been developed for preparing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is useful for generating new N-fused heterocyclic products with potentially wide applications in drug development and materials science (Ghaedi et al., 2015).

Coordination Polymers

Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been used to assemble d^10 metal coordination polymers. These polymers exhibit diverse structures and properties, such as chirality and luminescence, which are of interest for applications in molecular recognition, catalysis, and materials science (Cheng et al., 2017).

Corrosion Inhibition

Pyranpyrazole derivatives, including those synthesized from pyrazole-3-carboxylate, have been investigated as corrosion inhibitors for mild steel, which is of significant importance for industrial applications. These inhibitors demonstrate high efficiency and are studied using various analytical and electrochemical techniques, highlighting their potential in corrosion protection strategies (Dohare et al., 2017).

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Propiedades

IUPAC Name |

1-ethyl-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)3-4(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHLZBJHHMDQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2760050.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2760054.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)